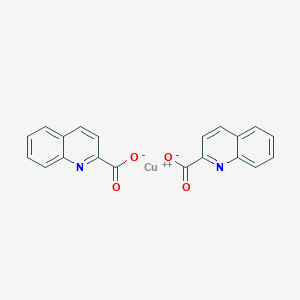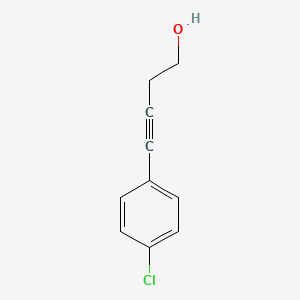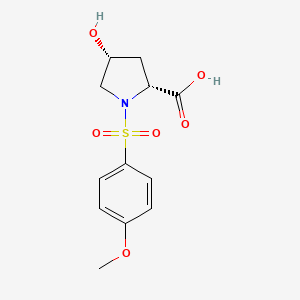
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid
概要
説明
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of sulfonyl prolines. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to a hydroxy-D-proline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The resulting acylated product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Hydroxylation: The sulfonylated intermediate is then subjected to hydroxylation to introduce the hydroxy group.
Proline Coupling: Finally, the hydroxy-sulfonyl intermediate is coupled with cis-4-hydroxy-D-proline under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.
科学的研究の応用
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound shares a similar sulfonyl-methoxyphenyl structure but differs in the presence of a piperazine ring.
N-[(4-Methoxyphenyl)sulfonyl]-D-alanine: This compound contains a sulfonyl-methoxyphenyl group attached to an alanine moiety, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
203994-66-5 |
|---|---|
分子式 |
C12H15NO6S |
分子量 |
301.32 g/mol |
IUPAC名 |
(2R,4R)-4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16)/t8-,11-/m1/s1 |
InChIキー |
YBWUYYVFHIGKPL-LDYMZIIASA-N |
異性体SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@@H]2C(=O)O)O |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
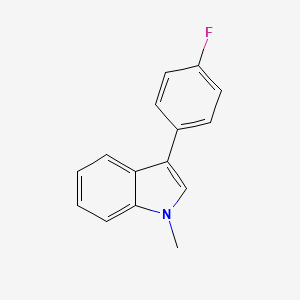
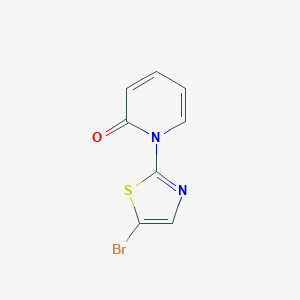
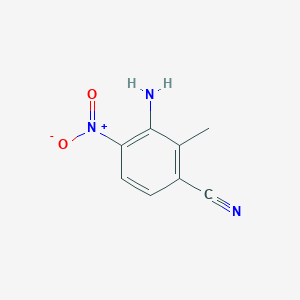
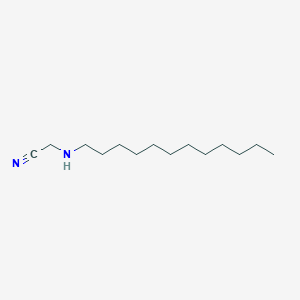
![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)
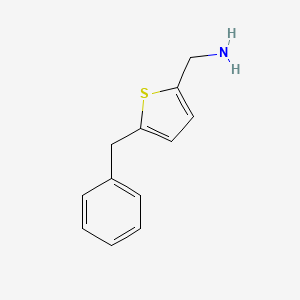
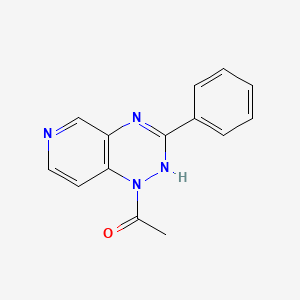
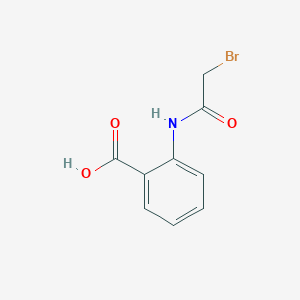
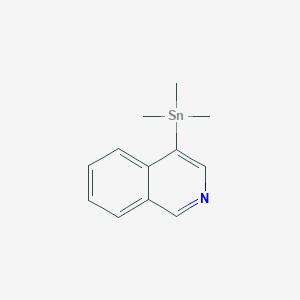
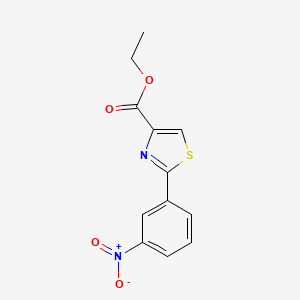
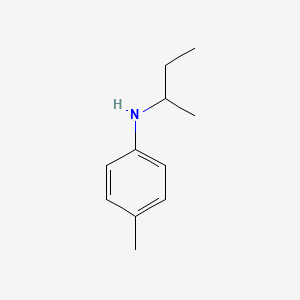
![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)
